![molecular formula C27H28ClN3O2S B2720179 3-(2-chlorobenzyl)-2-[(mesitylmethyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine CAS No. 860610-65-7](/img/structure/B2720179.png)
3-(2-chlorobenzyl)-2-[(mesitylmethyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine
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Description
3-(2-chlorobenzyl)-2-[(mesitylmethyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine is a useful research compound. Its molecular formula is C27H28ClN3O2S and its molecular weight is 494.05. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Functionalized Quinazolines : Research has demonstrated the synthesis of functionalized quinazolines through intramolecular electrophilic cyclization. This process involves the reaction of quinazoline derivatives with various electrophiles to produce a range of fused quinazoline compounds with potential for further chemical and pharmacological exploration (N. Kut, M. Onysko, V. Lendel, 2020).
Heterocyclization of Quinazolines : Another study detailed the alkylation and subsequent heterocyclization of quinazoline-4(3H)-thione derivatives, leading to novel quinazoline compounds. This work highlights the versatility of quinazoline frameworks for generating biologically active molecules (E. Bakhteeva, D. Kim, V. Sharutin, 2020).
Potential Applications
Antitumor and Antibacterial Activities : A comprehensive study on dihydronaphthaline and dihydrobenzo[h]quinazoline derivatives revealed their synthesis and evaluated their antitumor and antibacterial activities. This research underscores the therapeutic potential of quinazoline derivatives in treating cancer and bacterial infections (A. Markosyan et al., 2019).
Enzymatic Activity Enhancement : The synthesis of angular tetracyclic thieno and thiopyrano[3,2-c]benzo[h]quinolinones under PTC conditions was explored for their ability to enhance enzymatic activities. This study presents quinazoline derivatives as novel enzymatic enhancers, potentially useful in biotechnological applications (M. Abass, 2007).
Mechanistic Insights
Conformers and Spectroscopy : Research on the tyrosine kinase inhibitor AG-1478, a compound structurally related to quinazolinimines, provided insights into its conformers and UV-Vis absorption spectroscopy. This study aids in understanding the structural aspects and spectral signatures of quinazoline derivatives, which are crucial for their pharmacological applications (M. Khattab et al., 2016).
properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-[(2,4,6-trimethylphenyl)methylsulfanyl]quinazolin-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClN3O2S/c1-16-10-17(2)21(18(3)11-16)15-34-27-30-23-13-25(33-5)24(32-4)12-20(23)26(29)31(27)14-19-8-6-7-9-22(19)28/h6-13,29H,14-15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRZZSCKOKSWAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CSC2=NC3=CC(=C(C=C3C(=N)N2CC4=CC=CC=C4Cl)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorobenzyl)-2-[(mesitylmethyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine |
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